N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that features a thiazole ring, a quinoline moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Acetylation: The thiazole intermediate can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: Finally, the thiazole and quinoline intermediates can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or inflammatory diseases, due to its potential to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide: Lacks the acetyl group, which may affect its reactivity and biological activity.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide: Contains a methyl group instead of a phenyl group, which could influence its chemical properties and interactions.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylquinoline-4-carboxamide: Has a methyl group on the quinoline ring, potentially altering its electronic properties and reactivity.
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to the presence of both the acetyl and phenyl groups, which can significantly influence its chemical behavior and potential applications. The combination of these functional groups within the same molecule provides a versatile platform for further chemical modifications and exploration of new properties.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-17(31)25-24(19-12-6-3-7-13-19)29-27(33-25)30-26(32)21-16-23(18-10-4-2-5-11-18)28-22-15-9-8-14-20(21)22/h2-16H,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXAIZZZOPQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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